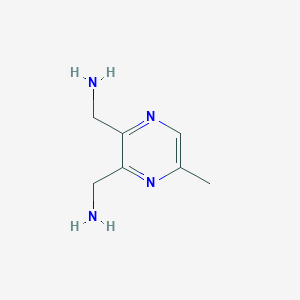
Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of benzylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to produce the azetidine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Benzyl 4-[3-(2-ethoxy-2-oxoethyl)-3-oxetanyl]-1-piperazinecarboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C21H23NO4 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate |
InChI |
InChI=1S/C21H23NO4/c1-2-25-19(23)13-21(18-11-7-4-8-12-18)15-22(16-21)20(24)26-14-17-9-5-3-6-10-17/h3-12H,2,13-16H2,1H3 |
Clave InChI |
NFIYRQRJWHPKIA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)

![tert-Butyl[4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B13101078.png)


![(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)
